molecular formula C6H4BrClO3S B15315117 3-Bromo-5-hydroxybenzene-1-sulfonylchloride

3-Bromo-5-hydroxybenzene-1-sulfonylchloride

Cat. No.: B15315117
M. Wt: 271.52 g/mol
InChI Key: KYDRAHNJJSLPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-hydroxybenzene-1-sulfonylchloride is a chemical compound with the molecular formula C6H4BrClO3S. It is known for its unique reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxybenzene-1-sulfonylchloride typically involves the bromination of 5-hydroxybenzene-1-sulfonylchloride. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-hydroxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Esters: Formed by substitution with alcohols.

    Biaryl Compounds: Formed by coupling reactions.

Scientific Research Applications

3-Bromo-5-hydroxybenzene-1-sulfonylchloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and as a precursor for biologically active compounds.

    Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxybenzene-1-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atom and hydroxyl group also contribute to its reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxybenzenesulfonylchloride
  • 3-Chloro-5-hydroxybenzenesulfonylchloride
  • 3-Bromo-4-hydroxybenzenesulfonylchloride

Uniqueness: 3-Bromo-5-hydroxybenzene-1-sulfonylchloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H4BrClO3S

Molecular Weight

271.52 g/mol

IUPAC Name

3-bromo-5-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4BrClO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H

InChI Key

KYDRAHNJJSLPLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.